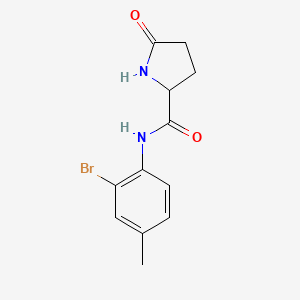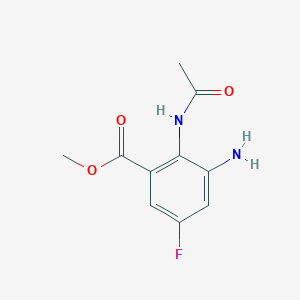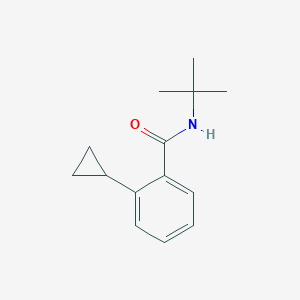![molecular formula C18H20N2O2 B15171643 2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide CAS No. 920505-95-9](/img/structure/B15171643.png)
2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide is a synthetic organic compound that features a furan ring substituted with a carboxamide group and an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the furan ring and the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen or nitro groups onto the indole ring.
Applications De Recherche Scientifique
2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure, involved in plant growth and development.
5-Methoxy-2-methyl-1H-indole-3-acetic acid: Another indole derivative with biological activity, used in various biochemical studies.
Uniqueness
2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide is unique due to the presence of both the furan and indole rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
920505-95-9 |
|---|---|
Formule moléculaire |
C18H20N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2,5-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide |
InChI |
InChI=1S/C18H20N2O2/c1-11-10-16(13(3)22-11)18(21)19-9-8-14-12(2)20-17-7-5-4-6-15(14)17/h4-7,10,20H,8-9H2,1-3H3,(H,19,21) |
Clé InChI |
IHNWHOZBNBZTGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(O1)C)C(=O)NCCC2=C(NC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline](/img/structure/B15171578.png)
![5-(3-chlorophenyl)-3-(2-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171581.png)

![2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B15171597.png)
![diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate](/img/structure/B15171608.png)

![4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-](/img/structure/B15171630.png)
![{4-[(2-Aminoethyl)carbamoyl]phenyl}phosphonic acid](/img/structure/B15171635.png)


![2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15171661.png)
![methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate](/img/structure/B15171664.png)
silane](/img/structure/B15171665.png)
